molecular formula C19H28Cl2N2O4 B1680789 (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride CAS No. 148688-01-1

(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride

Cat. No. B1680789
M. Wt: 419.3 g/mol
InChI Key: YEQGKAOSYSXEPU-UHFFFAOYSA-N
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Description

“(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride” is a highly potent and selective 5-HT4 receptor antagonist derived from metoclopramide . It is also known as SB 204070 .


Molecular Structure Analysis

The molecular formula of this compound is C19H28Cl2N2O4 . The InChI representation is InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13 (5-8-22)12-26-19 (23)14-11-15 (20)16 (21)18-17 (14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H . The Canonical SMILES representation is CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 419.3 g/mol .

Scientific Research Applications

5-HT4 Receptor Antagonism in Human Atrial Tissue

This compound has been studied as a 5-HT4 receptor antagonist. In research conducted by Kaumann et al. (1994), it was found that the compound, labeled as SB 207710, demonstrated surmountable antagonism of 5-hydroxytryptamine-induced positive inotropic effects on isolated preparations of human right atrial appendage. This indicates its potential utility in comparing human atrial 5-HT4 receptors with those in other organs and species due to its high selectivity and affinity (Kaumann et al., 1994).

Regional Differences in 5-HT4 Receptor Distribution in the Guinea Pig Stomach

Takada et al. (1999) explored the localization and function of 5-HT4 receptors in the stomach, using the compound as a specific binding agent in their study. They observed high densities of binding sites in the myenteric plexus of the antrum and corpus but not in the fundus. This research highlights the compound's application in elucidating the distribution and function of 5-HT4 receptors in gastrointestinal organs (Takada et al., 1999).

Application in Synthesis and Medicinal Chemistry

Magano et al. (2014) included this compound in their study on oxindole synthesis using Palladium-catalyzed CH functionalization. Their research contributes to broader applications in medicinal chemistry, demonstrating the compound's relevance in synthesizing various biologically active compounds (Magano et al., 2014).

Utility in Exploring Neurological and Gastrointestinal Functions

Further research has applied this compound in various neurological and gastrointestinal studies, such as its effects on behavior in the elevated plus-maze test in rats (Silvestre et al., 1996) and investigating its receptor antagonist affinities in human colon and other animal models (Mclean & Coupar, 1995). These studies underscore the compound's utility in exploring complex biological interactions and potential therapeutic applications (Silvestre et al., 1996); (Mclean & Coupar, 1995).

properties

IUPAC Name

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQGKAOSYSXEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933459
Record name SB 204070 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride

CAS RN

148688-01-1
Record name 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148688-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 204070A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 204070 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-204070A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
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(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
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(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
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(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
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(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
Reactant of Route 6
(1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride

Citations

For This Compound
1
Citations
LM Gaster, AJ Jennings, GF Joiner… - Journal of medicinal …, 1993 - ACS Publications
Functional serotonin 5-HT4 receptorshave been iden-tified in the central nervous system (CNS) andperiphery and in several animal species including human, pig, guinea pig, rat, mouse1 and dog. 2-4 The first antagonist reported to act at this receptor was the 5-HT3 receptor antagonist ICS 205930 (tropisetron, l), 5 and this compound was subsequently used to characterize 5-HT4 receptor-mediated pharmacological responses in several preparations. More recently, other indole-based 5-HT4 receptor antag-onists have been …
Number of citations: 44 pubs.acs.org

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